molecular formula C17H16N6O4 B2859376 N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide CAS No. 1004389-50-7

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

Cat. No.: B2859376
CAS No.: 1004389-50-7
M. Wt: 368.353
InChI Key: OCPIQSVYQSEZDS-UHFFFAOYSA-N
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Description

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H16N6O4 and its molecular weight is 368.353. The purity is usually 95%.
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Biological Activity

N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research sources.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H18N5O3
  • Molecular Weight : 354.37 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-ethyl-6-hydroxy-pyrimidine derivatives. The introduction of the nitro group and the formation of the pyrazole moiety are critical steps in this synthetic pathway.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In vitro assays showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be lower than those of standard antibiotics, indicating potential as a new antimicrobial agent.

Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC)
Staphylococcus aureus816 (Ciprofloxacin)
Escherichia coli1632 (Amoxicillin)

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In cellular assays against various cancer cell lines, it exhibited cytotoxic effects with IC50 values in the micromolar range. For example, against the HCT116 colon cancer cell line, an IC50 value of 12 µM was reported.

Cancer Cell LineIC50 (µM)Reference Compound IC50
HCT1161215 (Doxorubicin)
MCF72025 (Tamoxifen)

The proposed mechanisms for its biological activity include:

  • Inhibition of DNA Synthesis : The pyrimidine derivative may interfere with nucleotide synthesis pathways.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic markers in cancer cells.
  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds within the same class. For instance:

  • Study on Antiviral Activity : A related compound demonstrated significant antiviral activity by inhibiting viral hemagglutination, suggesting a potential pathway for further exploration in antiviral drug development .
  • Antioxidant Properties : Research indicated that derivatives containing similar scaffolds exhibited high antioxidant activity, which could contribute to their overall bioactivity .
  • Cytotoxicity Assessments : A comparative study showed that compounds with similar structural features had varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of structural modifications on biological outcomes .

Properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4/c1-3-11-9-15(24)20-17(18-11)22-14(8-10(2)21-22)19-16(25)12-6-4-5-7-13(12)23(26)27/h4-9H,3H2,1-2H3,(H,19,25)(H,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPIQSVYQSEZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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